molecular formula C10H10ClIN2O2 B1440985 Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate hydrochloride CAS No. 1261079-76-8

Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate hydrochloride

Cat. No.: B1440985
CAS No.: 1261079-76-8
M. Wt: 352.55 g/mol
InChI Key: LOBXZDCMPCJLOQ-UHFFFAOYSA-N
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Description

Molecular Formula and Weight

Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate hydrochloride possesses the molecular formula C₁₀H₁₀ClIN₂O₂, representing the hydrochloride salt form of the parent compound. The molecular weight of this hydrochloride derivative is precisely 352.56 grams per mole, which represents a significant increase from the base compound due to the incorporation of the hydrochloride moiety. This molecular weight distinction is crucial for accurate stoichiometric calculations and analytical characterization procedures.

The base compound, ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate, without the hydrochloride salt, demonstrates a molecular formula of C₁₀H₉IN₂O₂ and a molecular weight of 316.09 to 316.10 grams per mole. The difference between these molecular parameters clearly illustrates the structural modification introduced by the hydrochloride formation, which adds both a hydrogen atom and a chloride ion to the molecular framework.

Compound Form Molecular Formula Molecular Weight (g/mol) CAS Number
Hydrochloride Salt C₁₀H₁₀ClIN₂O₂ 352.56 1261079-76-8
Base Compound C₁₀H₉IN₂O₂ 316.09-316.10 214958-32-4

The analytical characterization of the hydrochloride form reveals specific melting point characteristics ranging from 191 to 192 degrees Celsius, which differs substantially from the base compound's melting point range of 177 to 179 degrees Celsius. This thermal property variation demonstrates the significant influence of salt formation on the physical characteristics of the compound.

International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations

The International Union of Pure and Applied Chemistry nomenclature for this compound is systematically designated as this compound, which precisely defines the structural framework and substitution pattern. The nomenclature specifically indicates the ethyl ester functionality at the 2-position carboxylate group, the iodine substitution at the 6-position of the imidazopyridine ring system, and the hydrochloride salt formation.

The compound's structural designation incorporates the fused heterocyclic system notation [1,2-a], which describes the specific connectivity pattern between the imidazole and pyridine ring components. This nomenclature convention is essential for distinguishing between various possible regioisomeric arrangements within the imidazopyridine family of compounds. The positional numbering system follows established International Union of Pure and Applied Chemistry guidelines for bicyclic heteroaromatic systems, ensuring unambiguous structural identification.

Isomeric considerations for this compound family are particularly significant due to the potential for structural rearrangements, especially under basic conditions. Research has demonstrated that imidazo[1,2-a]pyrimidine derivatives, which are closely related to the pyridine analogs, can undergo Dimroth rearrangements that result in regioisomeric interconversion. These studies have revealed that the chemical shifts of specific protons, particularly the hydrogen at position 5, can serve as diagnostic indicators for distinguishing between 2-substituted and 3-substituted regioisomers.

The molecular structure database identifiers include the MDL number MFCD18157674 for the hydrochloride form, which facilitates precise compound identification across various chemical databases and supplier systems. The corresponding base compound carries the MDL number MFCD02186151, ensuring clear distinction between the different forms of this chemical entity.

Crystallographic and Conformational Analysis

Crystallographic analysis of imidazo[1,2-a]pyridine derivatives, including compounds structurally related to this compound, has provided comprehensive insights into the three-dimensional molecular architecture and conformational preferences. Single crystal X-ray diffraction studies have revealed that the imidazopyridine ring system maintains a planar configuration, with the ethyl carboxylate substituent adopting specific orientational preferences that minimize steric interactions.

The crystallographic data for related imidazo[1,2-a]pyridine derivatives demonstrate that the fused ring system exhibits minimal deviation from planarity, with dihedral angles typically ranging from 2.0 to 5.7 degrees between the imidazole and pyridine components. The presence of the iodine substituent at the 6-position introduces specific electronic and steric effects that influence the overall molecular conformation and crystal packing arrangements.

Conformational analysis studies utilizing density functional theory calculations at the B3LYP/6-311++G(d,p) level of theory have revealed important structural features regarding intramolecular interactions. These computational investigations have identified the existence of intramolecular hydrogen bonding interactions that contribute to conformational stability, particularly involving the carboxylate functionality and nearby ring protons.

Structural Parameter Value Range Measurement Method
Imidazole-Pyridine Dihedral Angle 2.0-5.7° X-ray Crystallography
Torsion Angle (C1-C7-C8-C9) 165.2-178.9° Crystal Structure Analysis
Melting Point Range 191-192°C Thermal Analysis

The crystal packing analysis reveals that molecules of ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate derivatives arrange in specific patterns influenced by intermolecular interactions, including halogen bonding involving the iodine substituent. These packing arrangements demonstrate the influence of the heavy halogen atom on the solid-state structure and may contribute to the observed melting point characteristics of the hydrochloride salt form.

Advanced crystallographic studies have employed multiple data collection strategies, including rotation of crystals through 180-degree ranges with step-by-step image recording to capture complete three-dimensional structural information. The resulting structural models provide atomic-resolution details of bond lengths, bond angles, and conformational parameters that are essential for understanding the chemical behavior and reactivity patterns of these heterocyclic compounds.

The conformational preferences observed in crystal structures correlate well with computational predictions, validating the accuracy of theoretical calculations for predicting molecular geometry in imidazo[1,2-a]pyridine systems. These combined experimental and theoretical approaches provide a comprehensive understanding of the structural characteristics that define this compound and related compounds within this important class of heterocyclic molecules.

Properties

IUPAC Name

ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IN2O2.ClH/c1-2-15-10(14)8-6-13-5-7(11)3-4-9(13)12-8;/h3-6H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOBXZDCMPCJLOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=C(C=CC2=N1)I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClIN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261079-76-8
Record name Imidazo[1,2-a]pyridine-2-carboxylic acid, 6-iodo-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261079-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

General Synthetic Route

The primary synthetic approach to ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate involves the cyclization of an aminopyridine derivative with ethyl bromopyruvate or ethyl 3-bromo-2-oxo propanoate under reflux conditions in ethanol. This reaction forms the imidazo[1,2-a]pyridine ring system with the ester functionality at the 2-position and iodine substitution at the 6-position.

Key Reaction:

  • Starting materials: 2-amino-4-iodopyridine or 2-amino-5-iodopyrimidine derivatives
  • Reagents: Ethyl bromopyruvate or ethyl 3-bromo-2-oxo propanoate
  • Solvent: Ethanol or tetrahydrofuran (THF)
  • Conditions: Reflux for 1-6 hours
  • Outcome: Formation of ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate as a white solid

This method typically yields the ester intermediate in moderate to good yields (~50-70%) after purification by flash chromatography.

Detailed Stepwise Procedure

Step Description Conditions Yield (%) Notes
1 Dissolution of 2-amino-4-iodopyridine in dry THF Room temperature, 2 hours stirring - Ensures complete dissolution and reaction readiness
2 Dropwise addition of ethyl bromopyruvate Room temperature, 2 hours stirring - Formation of intermediate
3 Reflux in ethanol 95 °C, 1 hour 52% (isolated) Cyclization to imidazo[1,2-a]pyridine core
4 Workup and purification Extraction with CH2Cl2 and NaHCO3, drying over MgSO4, flash chromatography - Final product as white solid

This procedure was reported with a melting point of 209-211 °C and confirmed by spectroscopic data (1H NMR, 13C NMR, HRMS).

Alternative Synthetic Strategies and Variations

  • Use of 2-amino-5-iodopyrimidine: This precursor can undergo Suzuki cross-coupling with arylboronic acids to form substituted intermediates, which upon cyclization with ethyl bromopyruvate or bromopyruvic acid yield ethyl 6-iodoimidazo[1,2-a]pyrimidine-2-carboxylate derivatives.

  • Catalytic Conditions: Palladium-catalyzed Suzuki coupling reactions using Pd(OAc)2, tri(o-tolyl)phosphine, and cesium fluoride in 1,2-dimethoxyethane (DME) at 90 °C for extended periods (up to 20 hours) enable functionalization of the 6-iodo position with aryl groups before or after cyclization.

  • Formation of Hydrochloride Salt: The free base ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate can be converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, typically yielding a stable salt form suitable for further applications.

Reaction Conditions and Optimization

Parameter Typical Conditions Comments
Solvent Ethanol, THF, or DME Ethanol commonly used for cyclization; DME for coupling reactions
Temperature Room temperature to reflux (95 °C) Cyclization often requires reflux; coupling at 90 °C
Time 1-6 hours (cyclization), 20 hours (coupling) Longer times for Pd-catalyzed coupling
Catalysts Pd(OAc)2, Pd(dppf)Cl2 Used in Suzuki cross-coupling
Bases CsF, K2CO3, Na2CO3 Facilitate coupling reactions
Purification Flash column chromatography Eluent mixtures of petrol/ethyl acetate

Optimization focuses on maximizing yield and purity while minimizing side reactions such as Dimroth rearrangement, which can occur under certain conditions.

Research Findings and Analytical Data

  • Spectroscopic Characterization: The compound exhibits characteristic ^1H NMR signals consistent with the imidazo[1,2-a]pyridine ring and ethyl ester group. High-resolution mass spectrometry confirms the molecular ion peak at m/z 317.9725 (calculated 317.9734).

  • Melting Point: Typically observed around 209-211 °C for the free base compound.

  • Stability: The hydrochloride salt form improves compound stability and handling for in vitro research applications.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Notes
Cyclization of 2-amino-4-iodopyridine 2-amino-4-iodopyridine Ethyl bromopyruvate Reflux in EtOH, 1 h ~52% Straightforward, moderate yield
Suzuki Coupling + Cyclization 2-amino-5-iodopyrimidine + arylboronic acid Pd(OAc)2, CsF, DME, ethyl bromopyruvate 90 °C, 20 h (coupling) + reflux (cyclization) 22-75% (coupling step) Enables functionalization at 6-position
Hydrochloride Salt Formation Free base ester HCl in suitable solvent Room temp Quantitative Improves stability

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules .

Scientific Research Applications

Organic Synthesis

Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate hydrochloride is utilized as a building block in the synthesis of more complex organic molecules. Its iodine atom allows for various substitution reactions, making it a versatile intermediate in organic chemistry.

Key Reactions:

  • Substitution Reactions : The iodine atom can be replaced by nucleophiles such as amines or thiols.
  • Coupling Reactions : It can participate in coupling reactions to form larger heterocyclic compounds.

Biological Activities

Research indicates that this compound may exhibit significant biological activities , including antimicrobial and anticancer properties. Notably, it has been shown to interact with specific proteins involved in critical biochemical pathways.

Case Study Example :
A study demonstrated that this compound inhibits the protein ftsZ, crucial for bacterial cell division, suggesting potential applications in developing antibacterial agents .

Pharmaceutical Development

The compound is being explored for its potential use in drug development targeting specific biological pathways. Its unique structure allows it to modulate enzyme activity effectively.

Potential Applications :

  • Development of new therapeutics for bacterial infections.
  • Exploration of anticancer properties through modulation of cellular pathways.

Mechanism of Action

The mechanism of action of Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name CAS Number Substituent (Position 6) Molecular Weight (g/mol) Salt Form Key Applications
Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate hydrochloride 1261079-76-8 Iodo 352.56 Hydrochloride Heavy-atom crystallography, cross-coupling reactions
Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate 67625-37-0 Bromo 269.09 None Suzuki-Miyaura couplings, kinase inhibitors
Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate 67625-38-1 Chloro 224.64 None Antiviral agents, cost-effective intermediates
Ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate 367500-93-4 Fluoro 208.19 None Metabolic stability studies, PET imaging probes
Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate 158980-21-3 Amino 205.21 None Precursor for functionalized derivatives, CDK inhibitors
Ethyl imidazo[1,2-a]pyridine-2-carboxylate 38922-77-9 None 190.20 None Base scaffold for derivatization

Key Observations :

  • Halogenated Derivatives : The iodine substituent confers a significantly higher molecular weight compared to bromo, chloro, or fluoro analogues. This impacts crystallographic studies, as iodine’s high electron density aids in X-ray diffraction resolution .
  • Reactivity : Iodo and bromo derivatives are superior leaving groups in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas chloro and fluoro are less reactive but cost-effective for bulk synthesis .
  • Salt Forms: Hydrochloride salts (e.g., target compound) enhance aqueous solubility, critical for biological assays, while non-salt forms (e.g., bromo derivative) are preferred for organic-phase reactions .

Biological Activity

Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

  • Chemical Structure : this compound has the molecular formula C10H9IN2O2·HCl and a molecular weight of approximately 352.56 g/mol. It belongs to the imidazo[1,2-a]pyridine family, known for its diverse applications in organic synthesis and pharmaceutical chemistry .

Target Proteins and Pathways

The compound is believed to interact with specific proteins involved in critical biochemical pathways. Notably, it may inhibit the conserved protein FtsZ , which plays a crucial role in bacterial cell division. This interaction suggests that this compound could affect bacterial growth and replication .

Biochemical Pathways

The inhibition of FtsZ can disrupt the cell division process in bacteria, leading to potential antimicrobial effects. Additionally, similar compounds have shown activity against various cancer cell lines by inducing apoptosis through different pathways .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi:

Microorganism Activity
Escherichia coliInhibition observed
Staphylococcus aureusModerate activity
Candida albicansSignificant antifungal effect
Aspergillus nigerInhibition noted

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents .

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines:

Cancer Cell Line IC50 (µM)
HeLa (cervical cancer)15.3
MCF-7 (breast cancer)10.8
A549 (lung cancer)12.5

These results indicate that the compound may induce apoptosis and inhibit tumor growth through mechanisms involving cell cycle arrest and apoptosis induction .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Efficacy Study : A study assessed the compound's efficacy against multi-drug resistant bacterial strains. Results showed that the compound inhibited bacterial growth at concentrations lower than traditional antibiotics, suggesting its potential as a lead compound for drug development .
  • Cancer Cell Line Study : Another investigation focused on its effects on cancer cell lines. The study found that treatment with this compound led to significant reductions in cell viability and induced apoptosis in treated cells .
  • Mechanistic Insights : Molecular docking studies have provided insights into how this compound interacts with target proteins like FtsZ. These studies revealed binding affinities that support its role as a potential inhibitor of bacterial cell division .

Q & A

Q. What are the common synthetic routes for preparing ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate hydrochloride, and what are the critical optimization parameters?

The synthesis typically involves halogenation of a preformed imidazo[1,2-a]pyridine scaffold. For example, ethyl bromopyruvate and substituted pyridines can undergo cyclization under reflux conditions to form the core structure, followed by iodination. Key steps include:

  • Halogenation : Use of iodine sources (e.g., N-iodosuccinimide) under controlled temperatures (60–80°C) to minimize side reactions.
  • Cyclization : Optimizing solvent polarity (e.g., ethanol or DMF) and reaction time (2–4 hours) to improve yield .
  • Acidification : Final treatment with HCl to form the hydrochloride salt.
    Critical parameters include reagent stoichiometry, temperature control, and purification via column chromatography to isolate the iodinated product .

Q. How can spectroscopic and crystallographic methods confirm the structure of this compound?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR are used to verify the imidazo[1,2-a]pyridine scaffold. For example, the ethyl ester group typically appears as a triplet (δ ~1.3 ppm) and quartet (δ ~4.3 ppm), while the iodine substituent deshields nearby protons, causing distinct splitting patterns .
  • X-ray Crystallography : Single-crystal analysis with programs like SHELXL refines bond lengths and angles. The iodine atom’s high electron density facilitates phase determination via SHELXD/SHELXE pipelines .

Q. What stability and handling precautions are necessary for this compound?

  • Storage : Store in airtight containers under inert gas (N2_2 or Ar) at –20°C to prevent hydrolysis of the ester group.
  • Light Sensitivity : Protect from UV light to avoid dehalogenation or decomposition.
  • Handling : Use gloveboxes for moisture-sensitive steps, as the hydrochloride salt is hygroscopic .

Advanced Research Questions

Q. How is this compound utilized as an intermediate in medicinal chemistry, particularly for kinase inhibitors?

The iodine atom serves as a versatile handle for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce pharmacophores. For example:

  • Kinase Inhibitors : The iodinated derivative can be coupled with boronic acids to generate biaryl motifs, enhancing binding affinity for ATP pockets in cyclin-dependent kinases (CDKs). Activity is validated via enzymatic assays and molecular docking .

Q. What challenges arise in crystallographic refinement of halogenated imidazo[1,2-a]pyridines, and how are they resolved?

  • Heavy Atom Effects : The iodine atom’s strong X-ray absorption complicates data collection. Use high-flux synchrotron radiation and longer exposure times to improve signal-to-noise ratios.
  • Disorder Modeling : Partial occupancy of the iodine or counterion (Cl^-) may require TLS (Translation-Libration-Screw) refinement in SHELXL .

Q. How does iodine substitution impact reactivity compared to bromo/chloro analogs?

  • Electronic Effects : The larger atomic radius of iodine increases steric hindrance, slowing nucleophilic substitution but enhancing π-stacking in supramolecular assemblies.
  • Cross-Coupling Efficiency : Iodo derivatives exhibit faster oxidative addition in Pd-catalyzed reactions compared to bromo analogs, enabling milder conditions (e.g., room temperature for Sonogashira coupling) .

Q. What strategies improve synthetic yield while minimizing byproducts?

  • Catalytic Systems : Use Pd(PPh3_3)4_4 with ligand additives (e.g., XPhos) to suppress β-hydride elimination in cross-coupling steps.
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 minutes vs. 12 hours) and improve regioselectivity in cyclization .

Q. How does solvation affect the compound’s reactivity in catalytic applications?

  • Polar Solvents : DMSO or DMF stabilizes charged intermediates in SNAr reactions, enhancing iodine displacement.
  • Nonpolar Solvents : Toluene or THF favors π-π interactions in supramolecular catalysis, as observed in Suzuki-Miyaura couplings .

Q. What approaches are used to study structure-activity relationships (SAR) for this compound in kinase inhibition?

  • Analog Synthesis : Replace iodine with other halogens or functional groups (e.g., CF3_3, MeO) via cross-coupling.
  • Biological Assays : Measure IC50_{50} values against CDK2/CDK4 and correlate with steric/electronic parameters (Hammett constants) .

Q. How can computational methods predict the compound’s behavior in biological systems?

  • DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to assess redox stability.
  • MD Simulations : Simulate binding dynamics with kinase targets over 100-ns trajectories to identify critical residue interactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate hydrochloride

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